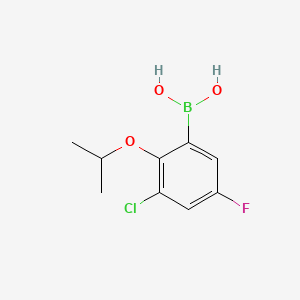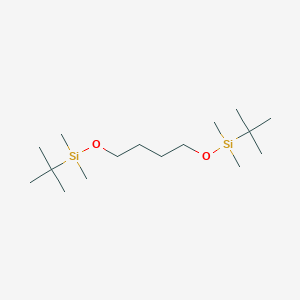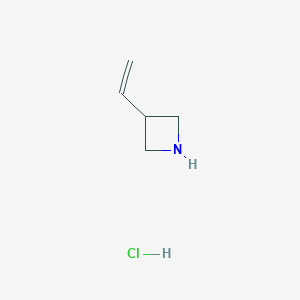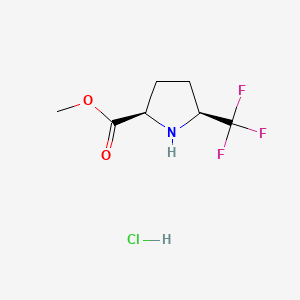
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BClFO3. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of chloro, fluoro, and isopropoxy groups on the phenyl ring makes this compound unique and valuable for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-fluoro-2-isopropoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 5-Fluoro-2-isopropoxyphenylboronic acid
- 3-Fluoro-5-isopropoxyphenylboronic acid
Uniqueness
3-Chloro-5-fluoro-2-isopropoxyphenylboronic acid is unique due to the combination of chloro, fluoro, and isopropoxy groups on the phenyl ring. This combination provides distinct electronic and steric properties, making it valuable for specific synthetic applications. The presence of these substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to other similar boronic acids.
Eigenschaften
Molekularformel |
C9H11BClFO3 |
|---|---|
Molekulargewicht |
232.44 g/mol |
IUPAC-Name |
(3-chloro-5-fluoro-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 |
InChI-Schlüssel |
ORMLUTWKJNUYED-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OC(C)C)Cl)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)

![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)

![(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14029572.png)
![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)
![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)



![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)

![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
